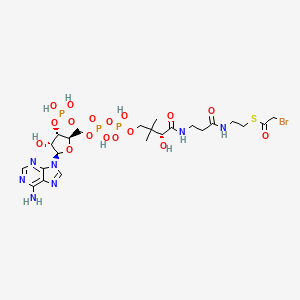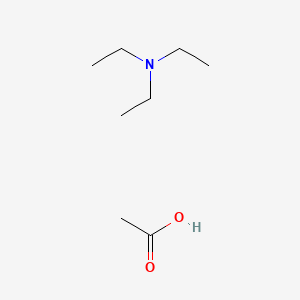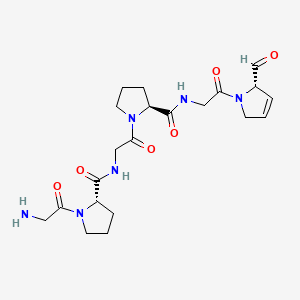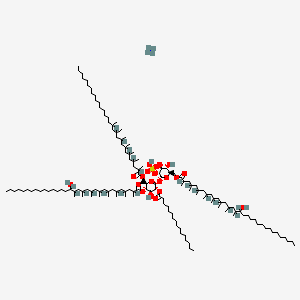![molecular formula C11H8ClNO4S2 B1206523 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid CAS No. 496051-23-1](/img/structure/B1206523.png)
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid
説明
“3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid” is an organic compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The molecular formula of this compound is C11H8ClNO4S2 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, attached to a carboxylic acid group. It also has a sulfonyl group attached to an aniline group, which in turn is attached to the thiophene ring .Physical And Chemical Properties Analysis
The average mass of “3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid” is 317.768 Da and its monoisotopic mass is 316.958313 Da .科学的研究の応用
Chemical Reactions and Synthesis
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid and similar thiophene derivatives have been studied extensively in the context of chemical reactions and synthesis. For example, research on thiophene sulfonyl derivatives, including reactions with amines, hydrazine, and sodium azide, has been conducted to explore their potential in creating a variety of chemical compounds. The studies have investigated the conversion of these derivatives into amides, azides, hydrazides, and hydrazones, highlighting the versatility of these compounds in chemical synthesis (Cremlyn et al., 1981).
Photochemical Degradation Studies
Research on the photochemical degradation of thiophene compounds, including derivatives like 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid, has been conducted to understand their behavior in environmental contexts, particularly related to crude oil spills. Studies have shown that thiophene derivatives undergo various reactions under photochemical conditions, leading to the formation of products like sulfobenzoic acid, which are crucial in understanding the environmental impact of these compounds (Andersson & Bobinger, 1996).
Applications in Organic Chemistry and Pharmaceuticals
Thiophene derivatives have been noted for their significant role in pharmaceuticals and organic chemistry. Their structural properties, such as the presence of a sulfur-containing heteroaromatic ring, have made them candidates for a wide range of biological activities. These compounds have shown potential in various applications, including as antibacterial, antifungal, antioxidant, and antiviral agents. Additionally, their use in material science, particularly in the development of thin-film transistors, organic field-effect transistors, and solar cells, has been a subject of research, demonstrating their broad applicability (Nagaraju et al., 2018).
作用機序
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKEEDITQJPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332234 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid | |
CAS RN |
496051-23-1 | |
| Record name | 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid interact with AmpC β-lactamase and what are the downstream effects?
A1: This compound acts as a competitive, noncovalent inhibitor of AmpC β-lactamase. [] It binds to the enzyme's active site, directly competing with β-lactam antibiotics for binding. [] This interaction prevents the enzyme from hydrolyzing the β-lactam ring of these antibiotics, thus restoring their efficacy against bacteria expressing AmpC β-lactamase. [] X-ray crystallography studies revealed that the inhibitor forms interactions with key active site residues, mimicking the binding mode predicted by prior docking studies. []
Q2: How does modifying the structure of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid impact its ability to inhibit AmpC β-lactamase?
A2: Researchers synthesized a series of sulfonylthiophene carboxylic acid derivatives to investigate structure-activity relationships. [] By analyzing the inhibitory activity of these modified compounds, they aimed to identify structural features crucial for potent AmpC inhibition. [] Co-crystallization of several inhibitors with AmpC, followed by X-ray crystallography, provided insights into the structural basis for observed changes in binding affinity. [] These findings can guide further optimization of this novel class of non-β-lactam inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



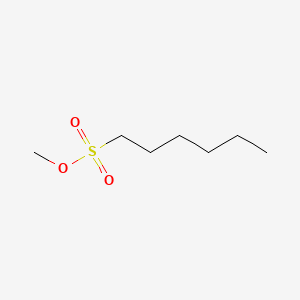


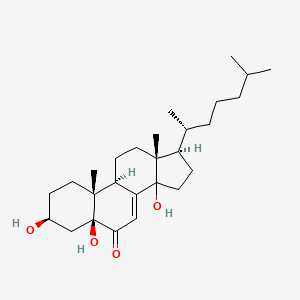

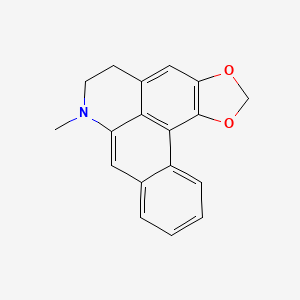


![2-[2-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1206455.png)
